5,8-dioxaspiro[3.5]nonan-2-one
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Overview
Description
5,8-dioxaspiro[35]nonan-2-one is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dioxaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diols with ketones in the presence of acid catalysts to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate cyclization.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,8-dioxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
5,8-dioxaspiro[3.5]nonan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-dioxaspiro[3.5]nonan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,7-dioxaspiro[5.5]undecane
- 1,6-dioxaspiro[4.5]decane
- 2,6-dichlorospiro[3.3]heptane
Uniqueness
5,8-dioxaspiro[35]nonan-2-one is unique due to its specific ring size and the presence of a ketone functional group
Properties
CAS No. |
2386384-86-5 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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